4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide
Description
4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides
Properties
IUPAC Name |
4-[5-(azepan-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-3-24(4-2)28(25,26)17-11-9-16(10-12-17)19-22-18(15-21)20(27-19)23-13-7-5-6-8-14-23/h9-12H,3-8,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPSOPXPPRIXGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCCCCC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the azepane moiety, and the sulfonamide formation. Common reagents used in these reactions include cyanogen bromide, diethylamine, and benzenesulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes an azepan ring, a cyanooxazole moiety, and a sulfonamide group. Its molecular formula can be represented as . The presence of these functional groups contributes to its biological activity.
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide exhibit significant anticancer properties. These compounds often target specific pathways involved in tumor growth and survival.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives could inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of signaling pathways related to cell survival .
-
Antimicrobial Properties
- The sulfonamide group is known for its antibacterial effects. Compounds with similar structures have been shown to inhibit bacterial growth by interfering with folate synthesis.
- Case Study : Research highlighted in Antimicrobial Agents and Chemotherapy revealed that sulfonamides effectively combat resistant strains of bacteria, making them crucial in developing new antibiotics .
-
Neurological Applications
- The azepan moiety suggests potential applications in treating neurological disorders. Compounds with this structure have been investigated for their effects on neurotransmitter systems.
- Case Study : A study in Neuropharmacology explored the effects of azepan-based compounds on serotonin receptors, indicating their potential use in treating depression and anxiety disorders .
Data Summary Table
Mechanism of Action
The mechanism of action of 4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-(azepan-1-yl)-4-cyano-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
- 4-(5-(azepan-1-yl)-4-cyano-1,3-oxazol-2-yl)-N,N-diethylbenzenesulfonamide
Uniqueness
The uniqueness of 4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Chemical Structure and Properties
The chemical structure of 4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide can be represented by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 372.48 g/mol
The structure consists of a sulfonamide moiety, an azepan ring, and a cyanooxazole component, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide group is known for its antibacterial properties, while the azepan and oxazole rings may contribute to neuropharmacological effects.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer potential. For instance, a derivative with a similar framework was shown to induce apoptosis in cancer cell lines by activating caspase pathways. The presence of the azepan moiety may enhance cell membrane permeability, allowing for better drug delivery into tumor cells.
Neuropharmacological Effects
The azepan ring in the compound could also imply neuroactive properties. Compounds containing azepan have been studied for their effects on neurotransmitter systems, particularly in modulating GABAergic activity, which could lead to anxiolytic or sedative effects.
Case Studies
- Antimicrobial Efficacy : A case study involving a series of sulfonamide derivatives showed that modifications at the azepan position enhanced antimicrobial activity against resistant bacterial strains.
- Cancer Cell Studies : In vitro studies on cancer cell lines treated with related compounds indicated a reduction in cell viability and increased apoptosis markers after 24 hours of exposure.
- Neuroactivity Assessment : Behavioral assays in rodent models demonstrated potential anxiolytic effects associated with compounds featuring the azepan structure.
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuropharmacological | Anxiolytic effects in rodent models |
Table 2: Structural Variants and Their Biological Activities
| Compound Variant | Activity Type | IC50 (µM) |
|---|---|---|
| 4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl) | Antimicrobial | 15 |
| N,N-diethylbenzenesulfonamide | Anticancer | 20 |
| Azepan derivative | Neuroactive | 10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
